![molecular formula C8H14N2O B13179220 Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B13179220.png)
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine
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Overview
Description
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine is a chemical compound with the molecular formula C8H14N2O It is an oxazole derivative, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine can be compared with other similar compounds, such as:
- (5-methyl-1,3-oxazol-2-yl)methylamine
- (3-propyl-1,2-oxazol-5-yl)methylamine
- (5-methyl-3-phenyl-4-isoxazolyl)methylamine
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific propyl and methylamine substituents, which may confer distinct properties and applications.
Biological Activity
Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
This compound is synthesized through a series of chemical reactions involving oxazoles, which are five-membered heterocycles known for their diverse biological activities. The oxazole ring contributes to the compound's pharmacological properties, making it a candidate for various therapeutic applications. The presence of a propyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines.
In a comparative study, the compound exhibited an IC50 value ranging from 0.71 to 5.26 µM across different cancer types, indicating its potency as an antiproliferative agent.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of oxazole derivatives. This compound has been studied for its ability to modulate glutamate receptors, which play a crucial role in neurodegenerative diseases. By acting as an allosteric modulator, the compound may help in reducing excitotoxicity and promoting neuronal survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Oxazole Ring : Essential for antimicrobial and anticancer activities.
- Alkyl Substituents : The propyl group enhances lipophilicity and may improve membrane permeability.
- Amine Functional Group : Facilitates interactions with biological targets and can undergo modifications to optimize activity.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Study : A study conducted on various derivatives demonstrated that modifications to the oxazole ring could enhance antibacterial activity against resistant strains.
- Cancer Cell Line Testing : In vitro tests revealed that this compound significantly inhibited proliferation in multiple cancer types compared to standard chemotherapeutics.
- Neuroprotection Research : Investigations into the compound's effects on neuronal cells indicated potential benefits in models of oxidative stress and excitotoxicity.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-1-(5-propyl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-3-4-7-5-10-8(11-7)6-9-2/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
ABYLLRDGWKKSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(O1)CNC |
Origin of Product |
United States |
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